Beryllium acetylacetonate
Overview
Description
Beryllium Acetylacetonate is a Beryllium source that is soluble in organic solvents as an organometallic compound . It is generally immediately available in most volumes .
Synthesis Analysis
Beryllium acetylacetonate has been synthesized using beryllium oxide, concentrated sulfuric acid, and acetylacetone as starting materials . The product was characterized by powder X-ray .Molecular Structure Analysis
The structure of beryllium acetylacetonate, Be (acac)2, was fully optimized at the B3LYP (using the 6-31G*, 6-311G*, and 6-311++G (3df,2p) basis sets), Hartree–Fock, and the Möller–Plesset (using the 6-31G* basis set) levels . The molecular formula is C10H14BeO4 .Chemical Reactions Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .Physical And Chemical Properties Analysis
Beryllium Acetylacetonate appears as a white liquid . Its melting point is 100-104 °C, boiling point is 270 °C, and density is 1.168 g/mL . It is practically insoluble in water but freely soluble in alcohol, acetone, ether, benzene, CS2, and other organic solvents .Scientific Research Applications
Sample Introduction in ETV-ICP-AES Beryllium acetylacetonate is used in electrothermal vaporization (ETV)-inductively coupled plasma atomic emission spectrometry (ICP-AES) as a chemical modifier. It allows the vaporization of trace beryllium into plasma at low temperatures (around 700°C), significantly improving the detection limit of beryllium compared to conventional methods (Wu, Hu, Peng, & Jiang, 2001).
Synthesis of Precursor for SiC Ceramic Beryllium acetylacetonate reacts with polycarbosilane (PCS) to produce resinoid products, which are crucial for the formation of polyberylliumocarbosilane (PBeCS). This reaction contributes to the production of SiC ceramic containing beryllium, offering potential applications in various industrial processes (Huang Xiao-zhong, 2012).
Structural and Spectroscopic Analysis Beryllium acetylacetonate has been characterized using techniques like X-ray diffraction, UV-visible absorption spectroscopy, and nuclear magnetic resonance spectroscopy. These studies are crucial for understanding the molecular structure and stability of Be(acac)2, particularly its electron-withdrawing effects and conjugate π-bonds (Yang Bing, 2010).
Trace Beryllium Determination in Water and Air Beryllium acetylacetonate is used in methods to detect trace amounts of beryllium in drinking water and beryllium vapor in air. These methods involve forming a chelate and preconcentration steps, showcasing its application in environmental monitoring and public health (Peng & Kuo, 2000).
Human Urine Beryllium Analysis A sensitive method using beryllium acetylacetonate for determining beryllium levels in human urine has been developed. This method is significant in occupational health for monitoring exposure to beryllium (Devoy et al., 2013).
Vibrational Spectroscopy Studies The structure of beryllium acetylacetonate has been studied using vibrational spectroscopy techniques like IR and Raman, providing insights into the coupling between chelated ring modes and metal-oxygen stretching motions (Tayyari et al., 2009).
Flame Atomic Absorption Spectrometry (FAAS) Beryllium acetylacetonate is used in the preconcentration of beryllium for FAAS measurements. This method has applications in determining beryllium concentrations in various solid samples, highlighting its role in analytical chemistry (Yaman & Avci, 2006).
Understanding Metal-Ligand Bonding Research on beryllium acetylacetonate and similar compounds helps in understanding the nature of metal-ligand bonding. These studies are pivotal in advancing knowledge in coordination chemistry and materials science (Boschmann & Keller, 2019).
Food Safety and Agricultural Studies Beryllium acetylacetonate is used in determining trace amounts of beryllium in food items like poultry and livestock liver and muscle tissues, emphasizing its importance in food safety and agriculture (Liu, Chen, Tsai, & Kuo, 2011).
Water Quality Analysis Its application extends to water quality analysis, where it is used for determining ultra-trace levels of beryllium in water samples (Avci & Yaman, 2006).
Safety And Hazards
Beryllium Acetylacetonate is harmful if swallowed and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . Avoid breathing dust, fume, gas, mist, vapors, or spray . If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
Record name | beryllium acetylacetonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Beryllium acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20315 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Beryllium acetylacetonate | |
CAS RN |
10210-64-7 | |
Record name | Beryllium acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BERYLLIUM ACETYLACETONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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